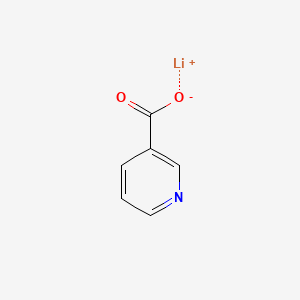
Lithium nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Treatment of Alcoholism and Stress
Lithium nicotinate has been employed in Russia for treating alcoholism and stress-related disorders. Its low toxicity profile and good tolerance make it a suitable candidate for patients who may experience adverse effects from traditional lithium salts like lithium carbonate .
2. Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects similar to those observed with other lithium compounds. Lithium is known to enhance brain-derived neurotrophic factor (BDNF) levels, which play a crucial role in neurogenesis and cognitive function. Chronic treatment with lithium has shown improvements in learning and memory deficits by promoting neurogenesis and long-term potentiation .
3. Potential in Bipolar Disorder Management
Lithium salts are widely used as mood stabilizers in bipolar disorder. This compound, due to its unique pharmacokinetic properties, may offer an alternative treatment pathway with potentially fewer side effects compared to conventional lithium therapies .
Comparative Efficacy
A comparative analysis of various lithium salts reveals that this compound exhibits distinct properties that could enhance its therapeutic profile:
| Property | Lithium Carbonate | Lithium Chloride | This compound |
|---|---|---|---|
| Toxicity Level | Moderate | High | Low |
| Neuroprotective Effects | Moderate | Low | High |
| Use in Alcoholism | Limited | Limited | Established |
| Mood Stabilization | Primary Use | Limited | Potential Alternative |
Case Studies
1. Neuroprotective Studies
A study highlighted the neuroprotective properties of organic lithium salts, including this compound, demonstrating their ability to inhibit the reuptake of neurotransmitters like serotonin and dopamine more effectively than traditional salts .
2. Cancer Research Insights
In vitro studies have shown that nicotine's interaction with lithium carbonate leads to cellular mitotic catastrophe in glioblastoma cells. Although not directly tested with this compound, these findings suggest a potential avenue for further research into how this compound might be utilized in oncological contexts .
Propiedades
Número CAS |
53890-72-5 |
|---|---|
Fórmula molecular |
C6H4LiNO2 |
Peso molecular |
129.1 g/mol |
Nombre IUPAC |
lithium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.Li/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Clave InChI |
BGISFYHWLSYDCI-UHFFFAOYSA-M |
SMILES |
[Li+].C1=CC(=CN=C1)C(=O)[O-] |
SMILES canónico |
[Li+].C1=CC(=CN=C1)C(=O)[O-] |
Key on ui other cas no. |
53890-72-5 |
Números CAS relacionados |
59-67-6 (Parent) |
Sinónimos |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















